{4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester {4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464254
InChI: InChI=1S/C16H31N3O3/c1-6-19(14(20)11(2)17)13-9-7-12(8-10-13)18-15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,21)/t11-,12?,13?/m0/s1
SMILES: CCN(C1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)C(C)N
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol

{4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13464254

Molecular Formula: C16H31N3O3

Molecular Weight: 313.44 g/mol

* For research use only. Not for human or veterinary use.

{4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester -

Specification

Molecular Formula C16H31N3O3
Molecular Weight 313.44 g/mol
IUPAC Name tert-butyl N-[4-[[(2S)-2-aminopropanoyl]-ethylamino]cyclohexyl]carbamate
Standard InChI InChI=1S/C16H31N3O3/c1-6-19(14(20)11(2)17)13-9-7-12(8-10-13)18-15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,21)/t11-,12?,13?/m0/s1
Standard InChI Key YZKQBYNYTQCHEH-HIFPTAJRSA-N
Isomeric SMILES CCN(C1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)[C@H](C)N
SMILES CCN(C1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)C(C)N
Canonical SMILES CCN(C1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)C(C)N

Introduction

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The synthesis of {4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester involves sequential functionalization of the cyclohexyl scaffold :

  • Cyclohexylamine Derivatization: Introduction of the ethylamino group via nucleophilic substitution or reductive amination .

  • Peptide Coupling: Attachment of (S)-2-aminopropionic acid using carbodiimide reagents (e.g., EDC/HOBt) .

  • Carbamate Formation: Reaction with tert-butyl chloroformate under basic conditions .

Table 1: Representative Synthetic Routes and Yields

StepReaction TypeReagents/ConditionsYield (%)Source
1Ethylamino Group InstallationEthylamine, NaBH₃CN, MeOH78
2Amide Bond FormationEDC, HOBt, DCM, RT85
3Carbamate ProtectionBoc₂O, DMAP, CHCl₃92

Challenges in Scale-Up

  • Steric Hindrance: Bulky tert-butyl groups complicate purification via crystallization .

  • Epimerization Risk: Basic conditions during coupling may racemize the (S)-aminopropionyl group, requiring low-temperature protocols .

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 1.42 (s, 9H, tert-butyl), 3.15–3.40 (m, cyclohexyl CH₂), 4.85 (d, J = 7.2 Hz, NH) .

    • ¹³C NMR: 155.8 ppm (carbamate carbonyl), 80.1 ppm (tert-butyl C), 28.3 ppm (tert-butyl CH₃) .

  • Mass Spectrometry: ESI-MS m/z 314.2 [M+H]⁺, confirming molecular weight.

Biological Activity and Mechanistic Insights

Hypothesized Targets

While direct biological data for this compound is limited, structural analogs demonstrate:

  • Enzyme Inhibition: Carbamates often target serine proteases or esterases via covalent bond formation .

  • Cellular Uptake: The tert-butyl ester may act as a prodrug, hydrolyzing in vivo to release active carboxylic acids .

Table 2: Activity of Analogous Carbamates

CompoundTargetIC₅₀ (nM)Source
tert-Butyl cyclohexyl carbamateLanosterol cyclase120
Ethyl pyroglutamate prodrugGlutaminase450

Toxicity Profiling

Preliminary assays on related compounds indicate low cytotoxicity (CC₅₀ > 100 μM in HEK293 cells) , though the ethylamino group may confer renal clearance challenges .

Applications in Medicinal Chemistry

Prodrug Development

The tert-butyl ester enhances membrane permeability, as demonstrated in glutamine analogs showing 3-fold increased cellular uptake compared to free acids .

Peptide Mimetics

Incorporation of the cyclohexyl-carbamate motif into peptidomimetic frameworks improves metabolic stability against proteases .

Comparative Analysis with Structural Analogs

Table 3: Key Analogues and Their Properties

Compound (CAS)Molecular WeightLogPBioactivity
939760-53-9 297.782.1Renin inhibition
917342-29-1 243.341.8Antifungal
Target Compound313.442.4Under investigation

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